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Cat. No.: B014328 Get Quote

Technical Support Center: MTS Assays
This technical support center provides troubleshooting guidance for researchers encountering

issues with MTS-based cell viability and cytotoxicity assays.

Frequently Asked Questions (FAQs)
Q1: I am experiencing slow washout of a hydrophobic MTS reagent from my cell membranes.

What could be the cause?

This is a common point of confusion. Standard MTS reagents and their resulting formazan

products are specifically designed to be water-soluble, unlike the formazan produced in MTT

assays which is insoluble and requires a separate solubilization step.[1][2][3] Therefore, the

issue you are observing is likely not due to the hydrophobicity of the MTS reagent itself.

Instead, issues like high background absorbance, incomplete washing, or reagent interaction

with cellular components can mimic the appearance of slow washout. This guide will help you

troubleshoot these potential root causes.

Q2: What is the difference between MTT and MTS assays?

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a tetrazolium salt that is

reduced by metabolically active cells to an insoluble purple formazan.[2] This requires an

additional step to dissolve the formazan crystals before the absorbance can be read.[3] In
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contrast, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-

tetrazolium) is a second-generation tetrazolium salt that is reduced to a water-soluble

formazan.[1][2] This eliminates the need for a solubilization step, simplifying the protocol and

reducing potential errors from incomplete formazan dissolution.[1][3]

Q3: Can components of my culture medium interfere with the MTS assay?

Yes, several components can interfere with the assay. Phenol red, a common pH indicator in

culture media, can affect absorbance readings.[4] It is recommended to use phenol red-free

medium if you observe high background.[4] Additionally, other reducing substances in the

medium or secreted by cells can react with the MTS reagent, leading to non-specific color

development.[2]

Troubleshooting Guide
Problem: High background absorbance or signal that does not stabilize, appearing as "slow

washout."

This section provides a step-by-step guide to troubleshoot issues that may be perceived as

slow washout of the MTS reagent.
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Start: High Background/
'Slow Washout' Observed

Are you using phenol
red-free medium?

Switch to phenol red-free medium.

No

Are you washing the cells
before adding MTS reagent?

Yes

Incorporate a wash step with
PBS or serum-free medium.

No

Have you optimized the
MTS incubation time?

Yes

Perform a time-course experiment
(e.g., 1, 2, 3, 4 hours).

No

Have you optimized the
cell number per well?

Yes

Consider alternative assays if
problem persists (e.g., ATP-based).

Perform a cell titration experiment.

No

Are you including a 'no cell'
control for background subtraction?

Yes

Always include a 'no cell' control
with medium and MTS reagent.

No

Problem Resolved

Yes
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Caption: Troubleshooting workflow for high background in MTS assays.
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Detailed Troubleshooting Steps
1. Media Composition:

Question: Are you using a culture medium that contains phenol red?

Troubleshooting: Phenol red can interfere with the absorbance readings at 490 nm.[4] It is

advisable to switch to a phenol red-free medium for the duration of the assay. If this is not

possible, ensure you have a robust "no cell" background control containing the same

medium to subtract from your experimental wells.

2. Washing Steps:

Question: Are you washing your cells before adding the MTS reagent?

Troubleshooting: Components in serum and substances secreted by cells can react with the

MTS reagent, leading to high background. Before adding the MTS reagent, gently aspirate

the culture medium and wash the cells once with phosphate-buffered saline (PBS) or serum-

free medium. Be careful not to dislodge the cells during this process.

3. Incubation Time:

Question: Have you optimized the incubation time with the MTS reagent?

Troubleshooting: The optimal incubation time can vary depending on the cell type and

density.[2][4] An incubation time that is too long can lead to over-reduction of the MTS

reagent and high background. A typical incubation time is between 1 and 4 hours.[2][5]

Perform a time-course experiment (e.g., reading the plate at 1, 2, 3, and 4 hours) to

determine the optimal time point where the signal from your viable cells is high and the

background is low.

4. Cell Number:

Question: Have you optimized the number of cells seeded per well?

Troubleshooting: The number of cells per well is a critical parameter.[4] Too many cells can

lead to nutrient depletion and changes in metabolism that affect the assay. Too few cells will
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result in a low signal. It is important to perform a cell titration experiment to find the linear

range of the assay for your specific cell line.

5. Background Controls:

Question: Are you using the correct background controls?

Troubleshooting: It is essential to include "no cell" control wells that contain only culture

medium and the MTS reagent.[3] The absorbance from these wells should be subtracted

from all other wells.[4] This will account for any non-specific reduction of the MTS reagent by

the medium components.

Data Summary
Parameter Recommendation Source

MTS Reagent Concentration
Typically 0.33 mg/ml in the

final assay volume.
[2]

Incubation Time 1 to 4 hours at 37°C. [2][5]

Wavelength for Absorbance 490 nm. [5][6]

Cell Density
Varies by cell line; requires

optimization.
[4]

Control Wells

"No cell" controls with medium

and MTS reagent are

essential.

[3]

Experimental Protocols
Standard MTS Assay Protocol
This protocol is a general guideline and may require optimization for your specific cell line and

experimental conditions.
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1. Seed cells in a
96-well plate.

2. Incubate for desired
period (e.g., 24h).

3. Add test compounds
and incubate.

4. Optional but recommended:
Wash cells with PBS or

serum-free medium.

5. Add MTS reagent
to each well.

6. Incubate for 1-4 hours
at 37°C.

7. Read absorbance
at 490 nm.

8. Subtract background
and analyze data.

Click to download full resolution via product page

Caption: Standard experimental workflow for an MTS assay.
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Materials:

Cells of interest

96-well tissue culture plates

Complete culture medium (phenol red-free recommended)

Phosphate-buffered saline (PBS) or serum-free medium

MTS reagent solution (often supplied with an electron coupling reagent like PES or PMS)[2]

[6]

Test compounds

Multichannel pipette

96-well plate reader

Procedure:

Cell Seeding: Trypsinize and count your cells. Seed the cells in a 96-well plate at the

optimized density in a final volume of 100 µl per well. Include wells for "no cell" background

controls.

Incubation: Incubate the plate at 37°C in a humidified, 5% CO2 atmosphere for the desired

period (e.g., 24 hours) to allow the cells to attach and resume growth.

Compound Addition: Add your test compounds to the appropriate wells and incubate for the

desired exposure time.

Washing (Optional but Recommended): Gently aspirate the culture medium from the wells.

Wash the cells once with 100 µl of sterile PBS or serum-free medium. Be careful to not

disturb the cell monolayer.

MTS Reagent Addition: Prepare the MTS reagent according to the manufacturer's

instructions. Typically, 20 µl of the reagent is added to each well containing 100 µl of

medium.[2][5]
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Incubation: Incubate the plate for 1 to 4 hours at 37°C.[2][5] The plate should be protected

from light during this incubation.

Absorbance Reading: Measure the absorbance of each well at 490 nm using a 96-well plate

reader.

Data Analysis: Subtract the average absorbance of the "no cell" background control wells

from the absorbance of all other wells.[4] Calculate cell viability as a percentage of the

untreated control cells.

Alternative Assays
If you continue to experience issues that cannot be resolved through troubleshooting, you

might consider alternative cell viability assays that work on different principles.

ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure the amount of ATP

present, which is a marker of metabolically active cells.[7] This is a highly sensitive method.

Resazurin-Based Assays (e.g., alamarBlue®): These assays use the reduction of resazurin

to the fluorescent resorufin to measure cell viability.[8][9]

Protease Viability Marker Assays: These assays measure the activity of proteases that are

only active in viable cells.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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